molecular formula C18H14F3NO B12107699 2-Methyl-8-(4-(trifluoromethyl)benzyloxy)quinoline

2-Methyl-8-(4-(trifluoromethyl)benzyloxy)quinoline

Cat. No.: B12107699
M. Wt: 317.3 g/mol
InChI Key: JFXGYWFFRSIFAK-UHFFFAOYSA-N
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Description

2-Methyl-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is an organic compound with the molecular formula C18H14F3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a trifluoromethyl group and a benzyl ether moiety in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-((4-(trifluoromethyl)benzyl)oxy)quinoline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-((4-(trifluoromethyl)benzyl)oxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-8-((4-(trifluoromethyl)benzyl)oxy)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-8-((4-(trifluoromethyl)benzyl)oxy)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: The parent compound without the benzyl ether and trifluoromethyl groups.

    8-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 8-position.

    4-(Trifluoromethyl)benzyl Alcohol: The benzyl alcohol precursor used in the synthesis.

Uniqueness

2-Methyl-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is unique due to the combination of the trifluoromethyl group and the benzyl ether moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H14F3NO

Molecular Weight

317.3 g/mol

IUPAC Name

2-methyl-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline

InChI

InChI=1S/C18H14F3NO/c1-12-5-8-14-3-2-4-16(17(14)22-12)23-11-13-6-9-15(10-7-13)18(19,20)21/h2-10H,11H2,1H3

InChI Key

JFXGYWFFRSIFAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC3=CC=C(C=C3)C(F)(F)F)C=C1

Origin of Product

United States

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